molecular formula C8H5IN2O B14864004 6-Acetyl-4-iodopyridine-2-carbonitrile

6-Acetyl-4-iodopyridine-2-carbonitrile

Cat. No.: B14864004
M. Wt: 272.04 g/mol
InChI Key: WIFRNYJBVJNOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-4-iodopyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H5IN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of an acetyl group at the 6-position, an iodine atom at the 4-position, and a cyano group at the 2-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-iodopyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, the reaction involves the coupling of 4-iodopyridine-2-carbonitrile with an acetylating agent under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-iodopyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetyl-4-iodopyridine-2-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-iodopyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the acetyl, iodine, and cyano groups allows the compound to bind to active sites or interact with specific amino acid residues, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-iodopyridine-2-carbonitrile is unique due to the combination of the acetyl, iodine, and cyano groups on the pyridine ring. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications. The presence of the iodine atom allows for versatile cross-coupling reactions, while the acetyl and cyano groups provide additional functionalization options .

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

6-acetyl-4-iodopyridine-2-carbonitrile

InChI

InChI=1S/C8H5IN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3

InChI Key

WIFRNYJBVJNOPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C#N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.